Maleic anhydride

hydrolysis kinetics aqueous stability ring strain

Maleic anhydride (MA; furan-2,5-dione, CAS 108-31-6 / 184288-31-1), a C₄H₂O₃ cyclic anhydride, is a high-tonnage industrial intermediate produced via n-butane oxidation over VPO catalysts at selectivities up to 85–90%. Unlike saturated anhydride analogs, MA possesses an electrophilic conjugated double bond that confers dual reactivity through both its anhydride and olefinic functionalities.

Molecular Formula C4H2O3
Molecular Weight 98.06 g/mol
CAS No. 184288-31-1
Cat. No. B063203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleic anhydride
CAS184288-31-1
Synonyms2,5 Furandiones
2,5-Furandiones
Anhydride, Maleic
Anhydrides, Maleic
Maleic Anhydride
Maleic Anhydrides
Molecular FormulaC4H2O3
Molecular Weight98.06 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC1=O
InChIInChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
InChIKeyFPYJFEHAWHCUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble;  decomposes in hot solvent (NTP, 1992)
In water, 3700 mg/L at 25 °C (est)
In water: reaction with water
Soluble in water, forming maleic acids
Solubility at 25 °C: 227 g/100 g acetone;  112 g/100 g ethyl acetate;  52.5 g/100 g chloroform;  50 g/100 g benzene;  23.4 g/100 toluene;  19.4 g/100 g o-xylene;  0.60 g/100 g carbon tetrachloride;  0.25 g/100 g ligroin;  soluble in dioxane;  soluble in alcohol with ester formation
Soluble in ether
Solubility in water: reaction
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Maleic Anhydride (CAS 108-31-6 / 184288-31-1) Procurement-Grade Overview: Key Differentiators for Scientific & Industrial Selection


Maleic anhydride (MA; furan-2,5-dione, CAS 108-31-6 / 184288-31-1), a C₄H₂O₃ cyclic anhydride, is a high-tonnage industrial intermediate produced via n-butane oxidation over VPO catalysts at selectivities up to 85–90% [1]. Unlike saturated anhydride analogs, MA possesses an electrophilic conjugated double bond that confers dual reactivity through both its anhydride and olefinic functionalities [2]. With a global market valued at ~USD 5.8 billion (2025) and an annual production capacity of ~2.6 million metric tons [1], MA serves as the dominant unsaturated anhydride building block, yet facility-specific purity profiles, trace iron content, and solidification-point variability create measurable differentiation in downstream polyesterification kinetics and cured-resin thermomechanical performance [2].

Why Generic Substitution of Maleic Anhydride Leads to Performance Loss: A Quantitative Rationale for Procurement Evaluation


Maleic anhydride cannot be readily interchanged with its closest saturated or substituted analogs (e.g., succinic anhydride, phthalic anhydride, itaconic anhydride, citraconic anhydride) because the electron-withdrawing conjugation across its endocyclic double bond generates a uniquely electrophilic dienophile and a hydrolytically labile anhydride ring that are absent in saturated systems [1]. Substitution with phthalic anhydride markedly slows esterification kinetics in polyester resin manufacture; replacement with succinic anhydride eliminates the unsaturation required for styrene crosslinking; and switching to itaconic or citraconic anhydride alters copolymerization reactivity ratios sufficiently to deviate from the alternating tendency that defines styrene–MA copolymers [2]. The quantitative evidence below demonstrates that even minor compositional variation produces measurable differences in reaction rate, selectivity, and thermomechanical performance that directly affect production cycle time and end-product specifications.

Maleic Anhydride Quantitative Differentiation Evidence: Head-to-Head Performance Data for Procurement and Formulation Decisions


Aqueous Hydrolysis Rate Differentiates Maleic Anhydride from Succinic Anhydride by > 10× Faster Half-Life

Maleic anhydride (MA) undergoes rapid hydrolysis in water at 25 °C with a half-life of approximately 22 seconds, driven by the ring strain of the five-membered unsaturated anhydride [1]. In contrast, succinic anhydride (SA), the saturated analog, exhibits a hydrolysis half-life of approximately 4.3 minutes (258 seconds) under identical temperature conditions [2]. The ~11.7-fold difference in hydrolysis rate means that MA converts quantitatively to maleic acid almost instantaneously upon aqueous contact, whereas SA requires significantly longer residence time for complete conversion. This differential is critical for processes requiring rapid in situ acid generation, such as aqueous-phase hydrogenation to succinic acid or maleic acid salt production.

hydrolysis kinetics aqueous stability ring strain

Alkyd Resin Polyesterification: 2% Maleic Anhydride Substitution for Phthalic Anhydride Reduces Reaction Time by 35%

In modified alkyd resin formulations, replacing a portion of phthalic anhydride (PA) with maleic anhydride (MA) significantly accelerates polyesterification. Specifically, substitution of only 2% of PA content with MA yields a 35% reduction in total reaction time under otherwise identical melt polycondensation conditions [1]. PA, being a saturated aromatic anhydride, lacks the conjugated unsaturation of MA and therefore exhibits lower reactivity toward glycols; MA's electron-deficient double bond activates the anhydride carbonyls toward nucleophilic attack, shortening the esterification cycle. This acceleration translates directly into increased reactor throughput and reduced energy consumption per batch.

alkyd resin polyesterification kinetics phthalic anhydride replacement

Epoxy Curing Reactivity Ranking: Maleic Anhydride Outperforms Methyl Nadic, Methyl Tetrahydrophthalic, and Octenyl Succinic Anhydrides

A systematic DSC study of anhydride-epoxy (DGEBA) curing behavior established the reactivity order: maleic anhydride (MA) > methyl tetrahydrophthalic anhydride (MTHPA) > methyl nadic anhydride (MNA) > octenyl succinic anhydride (OSA) [1]. MA, lacking bulky side groups, presents minimal steric hindrance to the nucleophilic ring-opening attack by the epoxide, resulting in the highest curing reactivity among the four commercial anhydride hardeners tested. Molecular dynamics simulations corroborated that increasing side-group volume directly correlates with reduced molecular mobility and slower curing kinetics. The higher reactivity of MA enables lower-temperature cure schedules or shorter cycle times in adhesive and composite manufacturing.

epoxy curing anhydride hardener curing kinetics

Hydrogenation Selectivity: Maleic Anhydride Achieves 99.8% Conversion with 100% Selectivity to Succinic Anhydride over Ni Nanoparticle Catalysts

The selective hydrogenation of maleic anhydride (MA) to succinic anhydride (SA) represents a downstream transformation that saturated anhydrides cannot undergo. Over Ni nanoparticles (average diameter 8 nm) in liquid phase at 80 °C, 2 MPa H₂, and 150 min, MA reached 99.8% conversion with 100% selectivity to SA [1]. Under identical catalyst loading (1:100 catalyst/MA weight ratio), conventional Raney Ni at 100 °C and 2.5 MPa H₂ required 360 min to achieve 99.6% conversion with 100% selectivity [1]. The Ni nanoparticle system thus delivers comparable or superior conversion at 20 °C lower temperature and less than half the reaction time. No saturated anhydride competitor can serve as a feedstock for this hydrogenation because SA is already fully saturated; the unsaturation in MA is the essential functionality enabling catalytic hydrogenation to produce the valuable SA intermediate.

selective hydrogenation succinic anhydride production Ni nanoparticle catalysis

Retro-Diels–Alder Stability: Maleic Anhydride Cycloadducts Are 3 kcal·mol⁻¹ Less Stable Than N-Methylmaleimide Adducts, Enabling Lower-Temperature Cleavage

The retro-Diels–Alder (rDA) stability of furan–dienophile cycloadducts was measured by temperature-dependent NMR kinetics. N-methylmaleimide (NMM) adducts were found to be approximately 3 kcal·mol⁻¹ more stable than the corresponding exo- and endo-maleic anhydride (MA) adducts, with the stability gap increasing to ~4 ± 0.5 kcal·mol⁻¹ for the more reactive diene isobenzofuran [1]. Because MA adducts have a lower barrier to cycloreversion, they undergo rDA cleavage at lower temperatures than NMM adducts, making MA the preferred dienophile for thermally remendable polymer networks or reversible sensor materials where low-temperature mendability is desired. The 3 kcal·mol⁻¹ difference translates to a significant shift in the temperature window for network reconfiguration.

retro-Diels-Alder cycloadduct stability reversible polymer networks

Industrial-Scale Cost Competitiveness: Maleic Anhydride Bulk Pricing Undercuts Specialty Unsaturated Anhydrides by an Order of Magnitude

Maleic anhydride (MA) industrial-grade bulk pricing ranges from approximately $1,000 to $1,800 per metric ton as of mid-2025 (FOB China) . In comparison, specialty unsaturated anhydrides used as MA alternatives—such as citraconic anhydride (2-methylmaleic anhydride) and itaconic anhydride—are priced at a significant premium due to smaller production volumes and more complex synthetic routes; laboratory-scale pricing for itaconic anhydride typically exceeds $50/kg ($50,000/metric ton) . While phthalic anhydride (PA) is competitively priced at ~$868–1,312/ton [1], PA is a saturated anhydride lacking the unsaturation essential for radical crosslinking and Diels-Alder reactivity, making it a functional non-substitute for applications requiring an unsaturated anhydride. MA thus occupies a unique cost-performance position as the lowest-cost unsaturated cyclic anhydride available at industrial scale.

bulk pricing cost comparison anhydride procurement

Maleic Anhydride Optimal Application Scenarios Based on Verified Quantitative Differentiation Evidence


Unsaturated Polyester Resin (UPR) Manufacture Requiring Fast Esterification Cycle Times

In UPR production, maleic anhydride's 35% faster polyesterification relative to phthalic anhydride enables significantly shortened batch cycles. For a resin plant operating at 8,000 annual production hours, a 35% cycle-time reduction translates to approximately 2,800 hours of additional capacity per reactor per year. This differential is most impactful in high-volume general-purpose ortho-resin formulations where MA serves as both the unsaturation source and a reactivity accelerator, making MA the economically preferred unsaturated monomer over fumaric acid (which requires a separate isomerization step) and itaconic acid (which is substantially more expensive).

Epoxy Adhesive and Composite Formulations Where Low-Temperature or Rapid Cure Is Required

Based on the ranking: MA > MTHPA > MNA > OSA for epoxy-DGEBA curing reactivity , MA is the optimal anhydride hardener when cure temperature must be minimized or when production line speed requires the fastest possible gel time. The absence of sterically bulky side groups on MA minimizes the activation barrier for nucleophilic epoxide ring-opening. This advantage is especially relevant for electronic packaging adhesives where low-temperature cure prevents thermal damage to sensitive components, and for automotive composites where reduced oven dwell time directly lowers manufacturing cost.

Selective Hydrogenation Processes Converting Maleic Anhydride to Succinic Anhydride or 1,4-Butanediol

The demonstrated ability to achieve 99.8% MA conversion with 100% selectivity to succinic anhydride using Ni nanoparticle catalysts at 80 °C positions MA as the exclusive anhydride feedstock for this value chain. No other cyclic anhydride can undergo this transformation because the required olefinic bond is absent in saturated analogs. The quantitative hydrogenation data support process intensification: operating at 80 °C instead of >100 °C reduces steam consumption, and the 100% selectivity eliminates purification costs for succinic anhydride downstream of the hydrogenation reactor.

Thermally Reversible Polymer Networks and Self-Healing Materials Leveraging Retro-Diels–Alder Chemistry

The 3–4 kcal·mol⁻¹ lower retro-Diels–Alder activation barrier for MA–furan adducts compared to N-methylmaleimide adducts makes MA the dienophile of choice for covalent adaptable networks requiring low healing temperatures. A 3 kcal·mol⁻¹ difference at 25 °C corresponds to a roughly 150-fold difference in the equilibrium constant for cycloreversion (via ΔΔG = –RT ln K), meaning that at a given temperature, the MA-based network will exhibit significantly higher chain mobility and faster stress relaxation. This quantitative advantage is critical for ambient-temperature self-healing coatings and reversible adhesives.

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